REACTION_CXSMILES
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[CH2:1]([N:3]([CH2:16][CH3:17])[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8](F)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2].[CH3:18][CH:19]([CH3:23])[CH2:20][CH2:21][NH2:22]>>[CH2:1]([N:3]([CH2:16][CH3:17])[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([NH:22][CH2:21][CH2:20][CH:19]([CH3:23])[CH3:18])=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2]
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Name
|
|
Quantity
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1.077 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O)CC
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Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
CC(CCN)C
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
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Details
|
were stirred at 85° C. for 14 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=CC(=C(C=C1)NCCC(C)C)[N+](=O)[O-])=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.425 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |